![molecular formula C22H25N3O2S B3237928 1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1396799-80-6](/img/structure/B3237928.png)
1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
Vue d'ensemble
Description
1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound that features a combination of aromatic and heterocyclic structures
Méthodes De Préparation
The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridin-3-ylmethylamine with 4-methoxyphenylacetaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with thiophene-2-carboxylic acid chloride to yield the final urea derivative .
Analyse Des Réactions Chimiques
1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of new materials with unique electronic properties
Mécanisme D'action
The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-3-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea: This compound differs in the position of the pyridine ring, which can affect its binding affinity and biological activity.
1-[2-(4-methoxyphenyl)ethyl]-3-[(pyridin-4-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea:
Propriétés
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-3-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-27-20-8-6-18(7-9-20)10-13-24-22(26)25(14-11-21-5-3-15-28-21)17-19-4-2-12-23-16-19/h2-9,12,15-16H,10-11,13-14,17H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQIFFPQGMZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


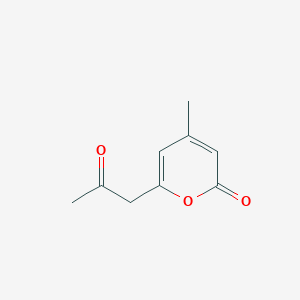
![2-Acetamidobenzo[d]thiazole-6-sulfonyl chloride](/img/structure/B3237850.png)
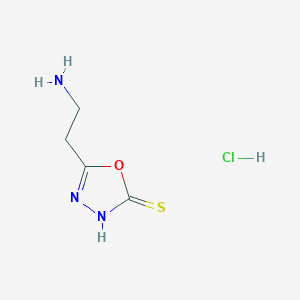
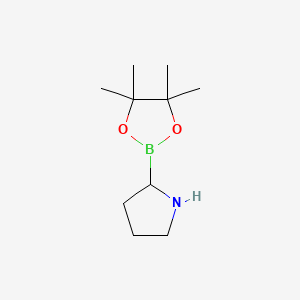
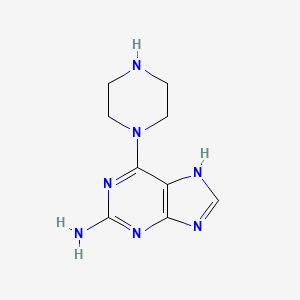
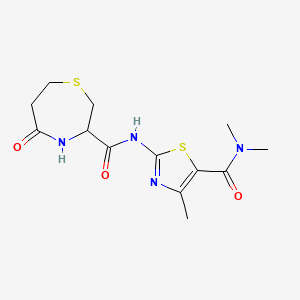
![N-(4-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3237887.png)
![7,7-dimethyl-2-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B3237889.png)
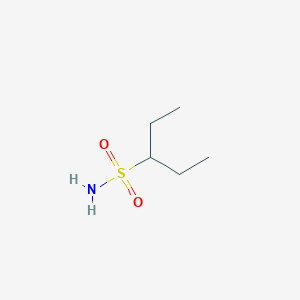
![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B3237899.png)

![N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3237903.png)
![N-(1H-benzo[d][1,2,3]triazol-5-yl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B3237920.png)
![2-(3,4-Dimethoxyphenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B3237931.png)
